1-Ethyl-1H-benzoimidazol-5-ylamine
Overview
Description
1-Ethyl-1H-benzoimidazol-5-ylamine is a chemical compound with the CAS Number: 62874-34-4 . It has a molecular weight of 161.21 . The linear formula for this compound is C9H11N3 .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-1H-benzoimidazol-5-ylamine is represented by the SMILES stringCCn1cnc2cc(N)ccc12
. The InChI representation is 1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3
. Physical And Chemical Properties Analysis
1-Ethyl-1H-benzoimidazol-5-ylamine is a solid . The empirical formula (Hill Notation) is C9H11N3 .Scientific Research Applications
Application in Cancer Research
- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been studied for their potential as anticancer agents. The structure of benzimidazole is similar to nucleotides found in the human body, making them a focus of research for new anticancer drugs .
- Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents . In this study, ortho-phenylenediamines were reacted with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
- Results or Outcomes: The study found that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased anticancer activity. Conversely, the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the inhibition ability of the synthesized benzimidazoles .
Application in Corrosion Inhibition
- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been mentioned in the literature as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
- Methods of Application or Experimental Procedures: The effectiveness of benzimidazole derivatives as corrosion inhibitors is generally tested by adding them in small amounts to a corrosive solution and observing the decrease in the rate of attack by the environment on metals .
- Results or Outcomes: Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Application in Pharmacology
- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
- Methods of Application or Experimental Procedures: Researchers have synthesized plenty of benzimidazole derivatives in the last decades, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
- Results or Outcomes: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
Application in Antiparasitic Drugs
- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been used in the development of antiparasitic drugs . They have shown significant activity against various parasites, making them a focus of research for new antiparasitic drugs .
- Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups . In this study, a series of 2-(2-amino-5(6)-nitro-1H-benzoimidazol-1-yl)-N-arylacetamide analogues were prepared .
- Results or Outcomes: The study found that compound 370 was 7-fold more potent than the standard benznidazole against G. intestinalis with an IC50 of 3.95 µM, and compounds 370–371 showed 4-fold more activity .
Application in Organic Synthesis
- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, are used as intermediates in the synthesis of a wide range of organic compounds . They are particularly useful in the synthesis of heterocyclic compounds .
- Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups . In this study, ortho-phenylenediamines were reacted with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
- Results or Outcomes: The study found that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased anticancer activity .
Safety And Hazards
properties
IUPAC Name |
1-ethylbenzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVESLFWSVWNBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363652 | |
Record name | 1-Ethyl-1H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-benzoimidazol-5-ylamine | |
CAS RN |
62874-34-4 | |
Record name | 1-Ethyl-1H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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